molecular formula C17H17N3O2S2 B11356453 4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11356453
M. Wt: 359.5 g/mol
InChI Key: IUFZLGVLOVDOAK-UHFFFAOYSA-N
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Description

4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a thiadiazole ring, and a benzamide moiety, making it a complex and intriguing molecule. Heterocyclic compounds like this one are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the cyclization of thiosemicarbazides with appropriate reagents such as phosphorus oxychloride.

    Coupling Reactions: The thiophene and thiadiazole rings are then coupled with a benzamide derivative through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The thiophene and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-butylthiophene: Used in the synthesis of anticancer agents.

    2-octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.

    Thieno[2,3-d]pyrimidine derivatives: Known for their cytotoxic and therapeutic properties.

Uniqueness

4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its combination of a thiophene ring, a thiadiazole ring, and a benzamide moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O2S2

Molecular Weight

359.5 g/mol

IUPAC Name

4-butoxy-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C17H17N3O2S2/c1-2-3-10-22-13-8-6-12(7-9-13)16(21)19-17-18-15(20-24-17)14-5-4-11-23-14/h4-9,11H,2-3,10H2,1H3,(H,18,19,20,21)

InChI Key

IUFZLGVLOVDOAK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

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